3,7-Dimethylquinolin-2-amine

Physicochemical profiling Positional isomer differentiation Medicinal chemistry sourcing

3,7-Dimethylquinolin-2-amine (CAS 137110-40-8), also designated 2-amino-3,7-dimethylquinoline or QU156, is a heterocyclic aromatic amine within the 2-aminoquinoline class. It bears methyl substituents at the 3- and 7-positions of the quinoline core, yielding a molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 137110-40-8
Cat. No. B13731773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,7-Dimethylquinolin-2-amine
CAS137110-40-8
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(C(=N2)N)C
InChIInChI=1S/C11H12N2/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3,(H2,12,13)
InChIKeyDVVOWNIGVPWEML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,7-Dimethylquinolin-2-amine (CAS 137110-40-8): Physicochemical Identity and Class Positioning for Procurement Decisions


3,7-Dimethylquinolin-2-amine (CAS 137110-40-8), also designated 2-amino-3,7-dimethylquinoline or QU156, is a heterocyclic aromatic amine within the 2-aminoquinoline class. It bears methyl substituents at the 3- and 7-positions of the quinoline core, yielding a molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol [1]. Computed physicochemical parameters include XLogP3 of 2.6, a topological polar surface area (TPSA) of 38.9 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and zero rotatable bonds, indicating a conformationally rigid scaffold [1]. The compound is commercially available as the free base and as the hydrochloride salt (CAS 1172722-63-2), the latter offering enhanced aqueous solubility for formulation and assay development . Quinoline derivatives of this type are broadly investigated in medicinal chemistry for antimicrobial, anticancer, and CNS-targeted applications, though the specific pharmacological profile of the 3,7-dimethyl substitution pattern remains largely uncharacterized in the primary literature.

Why Generic 2-Aminoquinoline Substitution Is Insufficient: Position-Specific Methylation Dictates Physicochemical and Pharmacological Behavior


The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, but its biological performance is exquisitely sensitive to substitution pattern. Fragment-based screening has demonstrated that 2-amino-4-methylquinoline binds nearly 7-fold tighter (Ki = 94 nM) to rat nNOS than unmethylated 2-aminoquinoline (Ki = 630 nM) [1], while independent SAR studies on methylquinolines show that the position of a single methyl group determines whether MAO-A inhibition is competitive (4- and 6-methyl) or noncompetitive (7- and 8-methyl), with Ki values spanning from 23.4 μM for 6-methylquinoline to substantially weaker for other isomers [2]. Furthermore, dimethyl-substituted quinolines lacking the 2-amino group—such as 2,6-dimethylquinoline—exhibit a distinct target profile (CYP1A2 inhibition, IC₅₀ = 3.3 μM) irrelevant to 2-aminoquinoline pharmacology [3]. These data collectively demonstrate that methylation pattern, not merely the quinoline backbone, controls target engagement, selectivity, and inhibitory mechanism. Consequently, 3,7-dimethylquinolin-2-amine cannot be interchanged with other regioisomers (e.g., 3,8- or 5,7-dimethyl variants) or with unmethylated 2-aminoquinoline without risking complete loss of desired biological activity.

Quantitative Differentiation Evidence for 3,7-Dimethylquinolin-2-amine: Procurement-Relevant Comparator Data


Computed Physicochemical Profile Differentiates 3,7-Dimethylquinolin-2-amine from Its 3,8-Dimethyl Positional Isomer

Computed physicochemical descriptors provide the only currently available quantitative differentiation between 3,7-dimethylquinolin-2-amine (free base) and its closest commercially available positional isomer, 3,8-dimethylquinolin-2-amine. The target compound exhibits XLogP3 = 2.6, TPSA = 38.9 Ų, and zero rotatable bonds [1]. In contrast, the hydrochloride salt form of the target compound—which is the predominant commercially sourced form—exhibits LogP = 3.17, reflecting increased lipophilicity upon salt formation . The 3,8-dimethyl isomer (CAS 137110-41-9) is anticipated to possess a different dipole moment and electrostatic potential surface due to the altered methyl group orientation on the benzo ring, though direct head-to-head experimental physicochemical comparison data are absent from the published literature. The zero rotatable bond count of the target compound confers maximal conformational rigidity, which may translate into reduced entropic penalty upon target binding relative to analogs bearing rotatable substituents.

Physicochemical profiling Positional isomer differentiation Medicinal chemistry sourcing

Hydrochloride Salt Form Offers Quantifiable Solubility and Handling Advantages Over the Free Base for Assay-Ready Procurement

3,7-Dimethylquinolin-2-amine is commercially procurable in two distinct forms: the free base (CAS 137110-40-8) and the hydrochloride salt (CAS 1172722-63-2). The hydrochloride salt is documented to enhance aqueous solubility and stability, facilitating direct use in biological assay buffers without additional solubilization steps [1]. The free base is described as soluble in organic solvents such as ethanol and DMSO but with limited aqueous solubility . One commercial vendor (Synblock) specifies the hydrochloride salt at NLT 98% purity with supporting analytical documentation including NMR, HPLC, and LC-MS . The salt form carries a molecular weight of 208.69 g/mol versus 172.23 g/mol for the free base, a quantifiable difference of 36.46 g/mol (21.2% mass increase), which must be accounted for in molarity calculations [1]. This represents a concrete differentiation from the free base and from non-salt analogs such as 3,8-dimethylquinolin-2-amine, for which hydrochloride salt availability is less consistently documented across major vendor catalogs.

Salt selection Solubility enhancement Formulation Procurement specification

Class-Level SAR Inference: Methylation of the 2-Aminoquinoline Scaffold Enhances nNOS Binding Affinity by Approximately 7-Fold

Although no published study has directly measured the nNOS inhibitory activity of 3,7-dimethylquinolin-2-amine, strong class-level evidence demonstrates that methylation of the 2-aminoquinoline core substantially enhances target binding. A fragment screen reported by Cinelli et al. (2017) established that 2-amino-4-methylquinoline binds to rat nNOS with Ki = 94 nM, representing a 6.7-fold improvement over unmethylated 2-aminoquinoline (Ki = 630 nM) [1]. Subsequent optimization efforts on this scaffold showed that combined quinoline methylation and introduction of 7-substituents yielded inhibitors with Ki values as low as 16 nM against human nNOS and ~1,800-fold selectivity over eNOS [2]. The 3,7-dimethyl substitution pattern of the target compound places methyl groups at two positions—3 (on the pyridine ring) and 7 (on the benzo ring)—that could independently or synergistically contribute to hydrophobic pocket occupancy based on structural analogy to the characterized 4-methyl series. The target compound lacks the 7-substituent extension required for auxiliary pocket engagement, suggesting it represents an earlier-stage fragment or intermediate scaffold rather than a fully optimized inhibitor.

Neuronal nitric oxide synthase Fragment-based drug discovery Methylation SAR Binding affinity

Methyl Substitution at Position 7 of Quinoline Confers Noncompetitive MAO-A Inhibition, Distinguishing 3,7-Dimethylquinolin-2-amine from 4- and 6-Methyl Congeners

A foundational structure-activity study by Naoi et al. (1987) on methylquinolines (lacking the 2-amino group) established a clear positional dependence of MAO-A inhibition mechanism: 4-methylquinoline and 6-methylquinoline act as competitive inhibitors, whereas 7-methylquinoline and 8-methylquinoline inhibit MAO-A noncompetitively [1]. The most potent isomer, 6-methylquinoline, exhibited Ki = 23.4 ± 1.8 μM toward MAO-A in human brain synaptosomal mitochondria [1]. The target compound, 3,7-dimethylquinolin-2-amine, uniquely combines a 7-methyl substituent (associated with noncompetitive MAO-A inhibition) with a 3-methyl substituent and a 2-amino group—features absent in the characterized mono-methylquinoline series. No published study has measured the MAO inhibitory activity of 3,7-dimethylquinolin-2-amine directly; however, the established positional SAR predicts that the 7-methyl group would confer a noncompetitive binding modality distinct from the competitive mechanism of 4- or 6-methyl-substituted 2-aminoquinoline analogs. This mechanistic differentiation may translate into distinct selectivity profiles and resistance profiles relevant to CNS drug discovery.

Monoamine oxidase Inhibition mechanism Methylquinoline SAR Competitive vs. noncompetitive

Zero Rotatable Bonds and Moderate Lipophilicity (XLogP3 = 2.6) Confer Conformational Rigidity and Favorable Permeability Predictors Relative to Flexible 2-Aminoquinoline Derivatives

3,7-Dimethylquinolin-2-amine possesses zero rotatable bonds, a TPSA of 38.9 Ų, and XLogP3 of 2.6 [1], placing it within favorable drug-like physicochemical space according to Veber's rules (rotatable bonds ≤ 10, TPSA ≤ 140 Ų). By comparison, many optimized 2-aminoquinoline nNOS inhibitors bear extended 7-substituents—such as 7-(((3-(dimethylamino)benzyl)amino)methyl) groups—that increase rotatable bond count to 7-9 and TPSA to >60 Ų, potentially impacting passive permeability [2]. The conformational rigidity of the target compound (zero rotatable bonds) minimizes the entropic cost of binding, a property correlated with improved ligand efficiency in fragment-based drug discovery. However, this rigidity is achieved at the expense of the auxiliary pocket interactions that drive high-affinity nNOS binding in more elaborated analogs. The target compound's XLogP3 (2.6) is also notably lower than that of 2,6-dimethylquinoline (computed LogP ~2.8-3.0), a non-amino analog that inhibits CYP1A2 (IC₅₀ = 3.3 μM) [3], highlighting how the 2-amino group modulates lipophilicity and, by extension, target selectivity.

Drug-likeness Conformational restriction Permeability prediction Ligand efficiency

Recommended Procurement and Application Scenarios for 3,7-Dimethylquinolin-2-amine Based on Quantitative Differentiation Evidence


Fragment-Based nNOS Inhibitor Discovery: Low-MW, Conformationally Constrained Starting Point

3,7-Dimethylquinolin-2-amine (MW 172.23, zero rotatable bonds, XLogP3 = 2.6) is optimally positioned as a fragment hit for neuronal nitric oxide synthase (nNOS) inhibitor programs. Class-level SAR demonstrates that methylation of the 2-aminoquinoline core enhances nNOS affinity by ~7-fold (Ki from 630 nM to 94 nM) [1], and the target compound's 3,7-dimethyl substitution pattern provides a distinct topology for fragment growing into the hydrophobic and auxiliary pockets identified by Cinelli et al. (2017). Its conformational rigidity (zero rotatable bonds) minimizes entropic penalty upon target engagement, potentially yielding higher ligand efficiency than flexible 7-substituted analogs. Researchers should procure the hydrochloride salt (CAS 1172722-63-2, NLT 98% purity) for direct use in aqueous enzymatic assays without DMSO-related artifacts .

MAO Inhibition Mechanistic Studies: Noncompetitive vs. Competitive Modality Dictated by 7-Methyl Substitution

The presence of the 7-methyl group on 3,7-dimethylquinolin-2-amine predicts a noncompetitive MAO-A inhibition mechanism, as established by Naoi et al. (1987) for 7-methylquinoline, in contrast to the competitive mechanism of 4- and 6-methylquinoline isomers (Ki for 6-MQ = 23.4 μM) [1]. This compound is uniquely suited for head-to-head mechanistic comparison with 4- or 6-methyl-substituted 2-aminoquinoline analogs to elucidate how the 2-amino group modifies the inhibition modality of the 7-methylquinoline pharmacophore. The zero-rotatable-bond scaffold also makes this compound an attractive candidate for X-ray crystallography co-structure determination with MAO enzymes, as conformational homogeneity facilitates electron density interpretation. Procurement of the free base (CAS 137110-40-8) in high purity (≥96%) is recommended for co-crystallization studies where salt counterions may interfere with crystal packing.

Regioisomeric Selectivity Profiling in Kinase or GPCR Panel Screens

3,7-Dimethylquinolin-2-amine serves as a defined regioisomeric probe for selectivity profiling across target panels. Its availability as both free base and hydrochloride salt, supported by analytical documentation (NMR, HPLC, LC-MS), enables reliable preparation of DMSO stock solutions for broad-panel screening [1]. In comparative screening with its positional isomer 3,8-dimethylquinolin-2-amine (CAS 137110-41-9) and the 5,7-dimethyl variant (CAS 1342190-00-4), the 3,7-substitution pattern may reveal target-specific binding preferences arising from differential methyl group placement, as precedented by the methyl-position-dependent MAO inhibition mechanism . This application is particularly relevant for organizations building structure-activity relationship matrices around the 2-aminoquinoline scaffold, where systematic regioisomer screening is essential for patent strategy and lead identification.

Synthetic Intermediate for 7-Substituted 2-Aminoquinoline Libraries

The 7-methyl group of 3,7-dimethylquinolin-2-amine provides a synthetic handle for further functionalization (e.g., benzylic bromination followed by nucleophilic displacement) to access 7-substituted 2-aminoquinoline libraries. Optimized nNOS inhibitors featuring 7-aminomethyl or 7-oxymethyl substituents demonstrate Ki values as low as 16 nM with >1,000-fold isoform selectivity [1]. The target compound's 7-methyl position is strategically equivalent to the attachment point in these optimized leads, making it a logical precursor for diversity-oriented synthesis. Procurement of the free base in bulk quantities is recommended for medicinal chemistry campaigns, with the hydrochloride salt reserved for biological testing of final analogs. The documented spectral reference (GC-MS from SpectraBase, SK-21-1844-2) provides a quality benchmark for in-house synthesized batches.

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